2-O-tert-Butyldimethylsilyl C2 Ceramide 2-O-tert-Butyldimethylsilyl C2 Ceramide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0208589
InChI:
SMILES:
Molecular Formula: C₂₆H₅₃NO₃Si
Molecular Weight: 455.79

2-O-tert-Butyldimethylsilyl C2 Ceramide

CAS No.:

Cat. No.: VC0208589

Molecular Formula: C₂₆H₅₃NO₃Si

Molecular Weight: 455.79

* For research use only. Not for human or veterinary use.

2-O-tert-Butyldimethylsilyl C2 Ceramide -

Specification

Molecular Formula C₂₆H₅₃NO₃Si
Molecular Weight 455.79

Introduction

Structural Characteristics and Properties

2-O-tert-Butyldimethylsilyl C2 Ceramide features a ceramide backbone with a tert-butyldimethylsilyl (TBDMS) protecting group specifically positioned at the 2-hydroxyl position. This strategic protection enhances the compound's stability and solubility in organic solvents such as dichloromethane and methanol, making it particularly valuable in multistep synthetic processes .

The compound's molecular structure consists of the characteristic ceramide backbone - which includes a sphingosine base connected to a fatty acid through an amide bond - with the selective TBDMS protection at the C2 position. This protection strategy leaves the primary hydroxyl group available for subsequent chemical modifications .

Key Structural Features

The fundamental ceramide structure contains several reactive hydroxyl groups that require strategic protection during complex glycolipid synthesis. The positioning of the TBDMS group specifically at the C2 position creates a distinct reactivity profile that chemists can exploit in selective transformations .

In some preparations, the compound may also contain additional protecting groups such as benzoyl protection at the 1-position, creating 2-O-tert-Butyldimethylsilyl-1-O-benzoyl C2 Ceramide variants with further specialized reactivity profiles .

Synthetic Approaches

Multiple synthetic routes exist for preparing 2-O-tert-Butyldimethylsilyl C2 Ceramide, with approaches varying based on the starting materials and intended applications.

Direct Protection Strategy

One common synthetic pathway involves the selective protection of the 2-hydroxyl group on the ceramide backbone using tert-butyldimethylsilyl chloride (TBDMSCl) with an appropriate base. This approach requires careful control of reaction conditions to achieve selectivity, as the ceramide contains multiple hydroxyl groups with similar reactivity .

According to research findings, direct silylation often proceeds with modest selectivity, necessitating chromatographic separation of the desired product from other silylated byproducts .

Alternative Protection Strategies

Starting MaterialReagentsSolventTemperatureYieldReference
C6-ceramideTES-Cl, TEACH2Cl20°C → r.t.9% (3-TES)
1-TES-ceramideTBDMSCl, ImidazoleDMF0°C → r.t.Poor yield
Ceramide acceptor 8NIS-TfOHCH2Cl20°C71%

The modest yields and complex mixture of products highlight the challenges in achieving selective protection of ceramide derivatives .

Applications in Glycolipid Synthesis

2-O-tert-Butyldimethylsilyl C2 Ceramide has significant applications in the total synthesis of complex glycosphingolipids, particularly gangliosides.

Role in Ganglioside Synthesis

The compound serves as a critical intermediate in the synthesis of gangliosides like GalNAc-GM1b. In one notable example, researchers utilized a ceramide cassette approach incorporating TBDMS protection:

"The GlcCer cassette 4 was constructed by the coupling of the known glucosyl donor 7 and ceramide acceptor 8 mediated by a NIS-TfOH promoter system in CH2Cl2 at 0°C to afford 20 in 71% yield... Furthermore, the TBDMS protection of the C4 hydroxy group on a Glc donor is also important for efficient coupling of glucose and ceramide."

This approach demonstrates how TBDMS-protected ceramides enable stereoselective glycosylation reactions essential for constructing the complex oligosaccharide structures of gangliosides .

Glycosylation Strategies Using Protected Ceramides

Research findings indicate that the glycosylation of TBDMS-protected ceramides can be accomplished with high stereoselectivity using appropriate glycosyl donors and reaction conditions. For example:

"The key glycosylation reaction performed between the equimolar amounts of trisaccharyl donor 3 and GlcCer cassette 4 was allowed to proceed in the presence of a catalytic amount of TMSOTf in CH2Cl2 at 0°C, providing the tetrasaccharyl ceramide framework 21 in 72% yield."

The table below summarizes key glycosylation reactions involving TBDMS-protected ceramides:

Glycosyl DonorProtected Ceramide AcceptorPromoter SystemSolventTemperatureProductYieldReference
Glucosyl donor 7Ceramide acceptor 8NIS-TfOHCH2Cl20°CGlcCer cassette (20)71%
Trisaccharyl donor 3GlcCer cassette 4TMSOTfCH2Cl20°CTetrasaccharyl ceramide (21)72%
Phenylthio-β-D-glucopyranoside (various)Tethered ceramide derivativesDMTSTCH3CN–CH2Cl2 (2:1)Not specifiedCyclic GlcCer cassettes40-77%

Cyclic Glucosyl Ceramide Cassette Approach

One innovative application of 2-O-tert-Butyldimethylsilyl C2 Ceramide is in the development of cyclic glucosyl ceramide cassette acceptors. This approach involves tethering the ceramide to a glucose residue through various linker strategies:

"Succinic acid derivative 6 was linked to glucose 4 in the presence of EDC·HCl and DMAP in CH2Cl2 at 0°C, giving tethered product 10 in 70% yield. The tert-butyldimethylsilyl (TBS) group on 10 was removed by TBAF treatment to afford 11 in 95% yield."

This strategy demonstrates how TBDMS protection enables controlled deprotection steps in multistage glycolipid synthesis .

Deprotection Strategies

The TBDMS protecting group in 2-O-tert-Butyldimethylsilyl C2 Ceramide can be removed under specific conditions to reveal the 2-hydroxyl group for further modifications.

Fluoride-Based Deprotection

The most common approach to TBDMS deprotection employs fluoride sources:

"The removal of the TBDMS group in 20 by exposure to TBAF gave an 87% yield of the GlcCer cassette 4, which was the coupling partner for the trisaccharyl donor 3 in the final glycosylation."

Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) represents the standard method, frequently with acetic acid as a buffer to prevent undesired side reactions .

Alternative Deprotection Methods

Other deprotection methods may involve:

  • Triethylamine trihydrofluoride (TEA·3HF) in less protic solvents

  • Acidic conditions under carefully controlled parameters

  • Lewis acid-mediated selective deprotection

The choice of deprotection method depends on the presence of other functional groups and protecting groups in the molecule .

Biological Significance and Research Applications

While 2-O-tert-Butyldimethylsilyl C2 Ceramide primarily serves as a synthetic intermediate, its significance extends to enabling the preparation of biologically relevant glycosphingolipids.

Relationship to Natural Ceramides

The core ceramide structure protected in this compound represents a fundamental building block of sphingolipids, which play crucial roles in cell membrane structure and function. Natural ceramides participate in cell signaling pathways related to differentiation, apoptosis, and inflammatory responses .

Applications in Glycobiology Research

By enabling the precise synthesis of complex glycosphingolipids, 2-O-tert-Butyldimethylsilyl C2 Ceramide facilitates studies on:

  • Structure-activity relationships of gangliosides

  • Glycosphingolipid interactions with proteins and receptors

  • Development of glycosphingolipid-based therapeutic agents

  • Understanding enzymatic processing of glycolipids

For example, in research on iminosugar analogues:

"The iminosugar NB-DNJ is an inhibitor of ceramide-specific glucosyl transferase, and β-glucosidase 2, which are key enzymes in glycolipid processing."

Such research demonstrates the broader significance of ceramide chemistry in understanding glycolipid metabolism.

PropertySpecificationReference
AppearanceNot specified-
PurityAnalytical grade
Package Sizes5mg, 50mg
Price Range (USD)200 (5mg), 1600 (50mg)

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